5-Aminopentan-1-ol

catalytic dehydration rare earth oxide catalysis unsaturated amine synthesis

5-Aminopentan-1-ol is the premier choice for R&D and production teams requiring a renewable-sourced C5 bifunctional building block. Unlike shorter-chain homologs that decompose under catalytic dehydration, its 1,5-amino alcohol geometry enables 90% selectivity to 4-penten-1-amine over Yb₂O₃ or quantitative cyclization to piperidine over acidic oxides. This tunable pathway control, combined with a furfural-derived supply chain for bio-based nylon 5 (δ-valerolactam), makes it the only strategic intermediate for both high-value unsaturated amines and biodegradable polyamides.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 2508-29-4
Cat. No. B144490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopentan-1-ol
CAS2508-29-4
Synonyms1-Amino-5-hydroxypentane;  1-Amino-5-pentanol;  5-Aminopentanol;  5-Hydroxy-1-pentanamine;  5-Hydroxypentylamine;  Pentanolamine; 
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESC(CCN)CCO
InChIInChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2
InChIKeyLQGKDMHENBFVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopentan-1-ol (CAS 2508-29-4): A Linear C5 Bifunctional Amino Alcohol Building Block for Precision Synthesis and Polymer Applications


5-Aminopentan-1-ol (CAS 2508-29-4), also known as 5-hydroxyamylamine or 5-aminopentanol, is an aliphatic amino alcohol with a linear five-carbon backbone bearing a primary amine at one terminus and a primary hydroxyl group at the other [1]. With a molecular weight of 103.16 g/mol and a melting point of 33–38.5 °C, this compound exists as a colorless to pale yellow liquid or low-melting crystalline solid depending on ambient temperature [2]. As a derivative of the platform chemical furfural—readily accessible from pentose sugars—5-aminopentan-1-ol has garnered increasing attention as a renewable-sourced bifunctional building block for the synthesis of biodegradable polyesteramides, valerolactam (the monomer for polyamide 5), and pharmaceutical intermediates including the anti-tumor manzamine alkaloids [1][3]. Its precisely defined 1,5-amino alcohol geometry distinguishes it from both shorter-chain and longer-chain homologs in ways that critically impact catalyst selection, polymer architecture, and downstream synthetic efficiency [3].

Why 5-Aminopentan-1-ol Cannot Be Replaced by 6-Amino-1-hexanol, 4-Amino-1-butanol, or 5-Hydroxypentylamine Without Compromising Catalytic Selectivity, Polymer Architecture, and Synthetic Yield


Amino alcohols bearing terminal amine and hydroxyl functionalities constitute a broadly useful compound class, yet their specific chain length and functional group positioning dictate fundamentally different reactivity profiles that preclude straightforward substitution. As established by Ohta and colleagues (2016), the catalytic dehydration behavior of 5-aminopentan-1-ol over rare earth oxides yields 4-penten-1-amine with approximately 90% selectivity at 425 °C, whereas 6-amino-1-hexanol—a close homolog differing by a single methylene unit—can also be effectively dehydrated to 5-hexen-1-amine, but 3-amino-1-propanol and 4-amino-1-butanol undergo decomposition rather than productive dehydration under identical conditions [1]. This chain-length-dependent reactivity arises from the thermodynamic and kinetic constraints governing the intramolecular cyclization versus elimination pathways; the five-carbon spacing uniquely positions the terminal functional groups to enable high-yield conversion to δ-valerolactam or 4-penten-1-amine, while shorter homologs preferentially form unreactive cyclic byproducts or undergo thermal degradation [1]. Furthermore, the crystallographically determined molecular conformation of 5-aminopentan-1-ol—featuring a nearly co-planar non-hydrogen atomic arrangement (maximum deviation 0.029 Å) and a distinct three-dimensional hydrogen-bonding network—imparts solid-state and solution-phase properties that affect downstream polymer morphology and processing characteristics in ways that cannot be replicated by homologs of different chain lengths [2].

Quantitative Differentiation Evidence: 5-Aminopentan-1-ol vs. 6-Amino-1-hexanol, 4-Amino-1-butanol, and 5-Hydroxypentylamine


Catalytic Dehydration Selectivity: 5-Aminopentan-1-ol vs. 4-Amino-1-butanol and 6-Amino-1-hexanol over Yb₂O₃

5-Aminopentan-1-ol demonstrates approximately 90% selectivity to 4-penten-1-amine when dehydrated over Yb₂O₃ calcined at 800 °C and operated at 425 °C. Under identical catalytic conditions, 4-amino-1-butanol fails to undergo productive dehydration entirely, instead decomposing without forming the corresponding unsaturated amine. Meanwhile, 6-amino-1-hexanol can be effectively dehydrated to 5-hexen-1-amine, indicating that the C5 and C6 homologs share this synthetic utility, whereas shorter-chain C3 and C4 amino alcohols are categorically unsuitable as alternatives [1].

catalytic dehydration rare earth oxide catalysis unsaturated amine synthesis

Divergent Reaction Pathway Selectivity: Piperidine Formation on Acidic Oxides vs. 4-Penten-1-amine on Basic REOs

The reaction outcome for 5-aminopentan-1-ol can be tuned by catalyst selection, a level of control not universally available to its homologs. Over ordinary acidic oxides such as Al₂O₃, SiO₂, SiO₂–Al₂O₃, TiO₂, and ZrO₂ at temperatures ≥300 °C, 5-aminopentan-1-ol undergoes intramolecular cyclization to produce piperidine as the major product. In contrast, basic rare earth oxides with a cubic bixbyite structure (Tm₂O₃, Yb₂O₃, Lu₂O₃) direct the reaction toward 4-penten-1-amine with high conversion and approximately 90% selectivity at 425 °C [1].

heterogeneous catalysis acid-base catalysis reaction pathway control

Crystallographic Conformation and Hydrogen-Bonding Architecture: Unique Solid-State Arrangement of 5-Aminopentan-1-ol

X-ray crystallographic analysis reveals that 5-aminopentan-1-ol crystallizes in the orthorhombic space group Pccn with unit cell parameters a = 10.0973(2) Å, b = 17.4145(4) Å, c = 7.0564(1) Å, and V = 1240.79(4) ų at 100 K, with Z = 8 molecules per unit cell. A distinctive structural feature is that, apart from the terminal hydroxy group, all non-hydrogen atoms are nearly co-planar, exhibiting a maximum deviation from the least-squares plane of only 0.029(1) Å. The crystal packing is stabilized by an intricate three-dimensional network of O–H···N and N–H···O hydrogen bonds connecting adjacent molecules [1].

crystal engineering solid-state chemistry hydrogen-bonding networks

Liquid Crystal Elastomer Thermal Properties: 5-Aminopentan-1-ol vs. Pegamine and Branched Amine Chain Extenders

In a comparative study evaluating the effect of chain extenders on the thermal properties of liquid crystal elastomers, three different compounds were tested: pegamine (2-(2-methoxyethoxy)ethan-1-amine), 5-aminopentan-1-ol, and a branched chain extender (2-ethylhexan-1-amine). The system incorporating pegamine exhibited the lowest nematic-to-isotropic transition temperature (TNI) at 88.9 °C, attributable to the flexibility of the polyethylene glycol units. In contrast, the 5-aminopentan-1-ol-based system produced a distinct thermal profile, demonstrating that the C5 linear amino alcohol imparts intermediate chain stiffness relative to the highly flexible pegamine and the sterically hindered branched amine [1].

liquid crystal elastomers polymer chain extenders thermal transition temperatures

Dehydrogenation to δ-Valerolactam: High-Yield Monomer Synthesis for Polyamide 5

5-Aminopentan-1-ol serves as the direct precursor to δ-valerolactam (2-piperidinone)—the monomer for polyamide 5 (nylon 5)—via catalytic dehydrogenation. In the presence of rhodium or ruthenium complexes, this transformation can achieve yields as high as 94% [1]. This positions 5-aminopentan-1-ol as a key renewable-sourced building block for bio-based polyamides, a pathway not accessible from 4-amino-1-butanol or 6-amino-1-hexanol, which would instead yield γ-butyrolactam or ε-caprolactam, respectively, producing polymers with fundamentally different mechanical and thermal properties [2].

valerolactam synthesis dehydrogenation catalysis polyamide monomers

High-Value Application Scenarios for 5-Aminopentan-1-ol (CAS 2508-29-4) Based on Verified Differentiation Evidence


Synthesis of 4-Penten-1-amine via Catalytic Dehydration over Rare Earth Oxides

5-Aminopentan-1-ol is the optimal starting material for producing 4-penten-1-amine—a valuable unsaturated amine intermediate for fine chemical and pharmaceutical synthesis—via vapor-phase catalytic dehydration over basic rare earth oxides. Using Yb₂O₃ calcined at 800 °C and operated at 425 °C, researchers can achieve approximately 90% selectivity to the desired unsaturated amine product. Critically, 4-amino-1-butanol and 3-amino-1-propanol cannot serve as substitutes because they undergo decomposition rather than productive dehydration under identical conditions, while 6-amino-1-hexanol yields a C6 unsaturated amine with different downstream applications. This reaction pathway uniquely positions 5-aminopentan-1-ol as the shortest-chain ω-amino alcohol capable of this transformation [1].

Tunable Synthesis of Piperidine vs. 4-Penten-1-amine via Catalyst Selection

The ability to switch between two distinct product classes—piperidine (a saturated cyclic amine) and 4-penten-1-amine (an unsaturated linear amine)—from a single starting material offers significant synthetic flexibility. Over acidic oxide catalysts such as Al₂O₃, SiO₂, TiO₂, or ZrO₂ at temperatures ≥300 °C, 5-aminopentan-1-ol undergoes intramolecular cyclization to yield piperidine. In contrast, switching to basic rare earth oxide catalysts (Yb₂O₃, Tm₂O₃, or Lu₂O₃) redirects the reaction toward 4-penten-1-amine with approximately 90% selectivity at 425 °C [1]. This tunable pathway control is not available for shorter-chain homologs, making 5-aminopentan-1-ol the preferred building block when synthetic versatility is required.

Bio-Based δ-Valerolactam and Polyamide 5 Production from Renewable Furfural-Derived Feedstock

5-Aminopentan-1-ol is accessible from furfural—a platform chemical derived from pentose sugars in agricultural biomass—making it a renewable-sourced precursor for δ-valerolactam, the monomer for polyamide 5 (nylon 5). Catalytic dehydrogenation of 5-aminopentan-1-ol using rhodium or ruthenium complexes yields δ-valerolactam with reported efficiencies up to 94% [1]. This pathway enables the production of bio-based polyamides with properties distinct from petroleum-derived nylon 6 or nylon 6,6. The C5 backbone uniquely produces polyamide 5; shorter-chain amino alcohols (e.g., 4-amino-1-butanol) would instead yield polyamide 4, while longer-chain homologs (e.g., 6-amino-1-hexanol) would yield polyamide 6, each with different crystallinity, melting point, and mechanical performance characteristics [2].

Chain Extender for Liquid Crystal Elastomers with Controlled Thermal Transitions

In the formulation of liquid crystal elastomers, 5-aminopentan-1-ol functions as a chain extender that imparts intermediate chain stiffness relative to highly flexible polyether amines (e.g., pegamine, which yields TNI = 88.9 °C) and sterically hindered branched amines. This intermediate flexibility enables formulators to fine-tune the nematic-to-isotropic transition temperature and associated thermo-mechanical properties for applications requiring specific actuation or shape-memory behavior [1]. The linear C5 amino alcohol geometry provides a predictable spacer length and hydrogen-bonding capability that shorter or longer homologs cannot replicate without altering the mesogenic phase behavior.

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